2-Penten-1-ol, 2-methyl-, (Z)-

Physicochemical property Process chemistry Distillation

(Z)-2-Methyl-2-penten-1-ol (CAS 16958-20-6) is a stereodefined C6 allylic alcohol belonging to the class of trisubstituted alkenols. It exists as the Z (cis) geometric isomer of 2-methyl-2-penten-1-ol, with the hydroxyl group and the larger alkyl substituent on the same side of the double bond.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 16958-20-6
Cat. No. B095978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Penten-1-ol, 2-methyl-, (Z)-
CAS16958-20-6
Synonyms(Z)-2-Methyl-2-penten-1-ol
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC=C(C)CO
InChIInChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4-
InChIKeyKIKXGIRAIYTCRB-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Methyl-2-penten-1-ol (CAS 16958-20-6): A Stereodefined Allylic Alcohol Building Block for Fragrance and Pharmaceutical Intermediates


(Z)-2-Methyl-2-penten-1-ol (CAS 16958-20-6) is a stereodefined C6 allylic alcohol belonging to the class of trisubstituted alkenols. It exists as the Z (cis) geometric isomer of 2-methyl-2-penten-1-ol, with the hydroxyl group and the larger alkyl substituent on the same side of the double bond . This compound is commercially available at ≥95% purity and is used primarily as a synthetic intermediate in the fragrance industry—notably as a precursor to β-santalol—and as a specialty building block in organic synthesis . Its stereochemical definition distinguishes it from the more commonly encountered E isomer (CAS 16958-19-3) and from the isomerically unspecified mixture (CAS 1610-29-3), directly impacting downstream stereochemical outcomes in target syntheses.

Why Generic 2-Methyl-2-penten-1-ol Cannot Substitute for the Stereodefined (Z)-Isomer (CAS 16958-20-6)


In-class substitution of (Z)-2-methyl-2-penten-1-ol with its E isomer (CAS 16958-19-3) or with isomerically unspecified mixtures (CAS 1610-29-3) introduces unacceptable risk in stereospecific synthetic sequences. The Z configuration is a critical structural determinant in the synthesis of (Z)-trisubstituted allylic alcohol intermediates, where the olefin geometry must be preserved to achieve the desired configuration in downstream products such as (-)-β-santalol . Hydrogenation studies of 2-methyl-2-pentenal demonstrate that product selectivity between 2-methylpentanal and 2-methyl-2-penten-1-ol is finely balanced on catalyst composition and reaction conditions (temperature and pressure), meaning that the choice of starting olefin geometry directly influences catalytic chemoselectivity and yield profiles [1]. Procurement of a stereochemically undefined mixture therefore introduces variables that cannot be retroactively controlled during process scale-up.

Quantitative Comparator Evidence for (Z)-2-Methyl-2-penten-1-ol (CAS 16958-20-6) vs. Closest Analogs


Boiling Point as a Process Distillation Control Marker: (Z)-Isomer vs. E-Isomer

The boiling point of (Z)-2-methyl-2-penten-1-ol at reduced pressure provides a measurable process parameter for distillation control. The Z isomer boils at 65 °C at 25 Torr , while the E isomer (CAS 16958-19-3) has a predicted atmospheric boiling point of 167.5 °C at 760 mmHg . Although the pressure conditions differ and preclude direct numerical subtraction, the lower boiling point of the Z isomer under reduced pressure is consistent with differential vapor pressure behavior between stereoisomers. This difference is critical for establishing validated GC purity protocols and distillation cut-points in multi-step syntheses.

Physicochemical property Process chemistry Distillation

Predicted pKa as a Reactivity Differentiator for Selective Derivatization

The predicted acid dissociation constant (pKa) of (Z)-2-methyl-2-penten-1-ol is 14.86 ± 0.10 . This value positions the compound's hydroxyl proton acidity relative to other allylic alcohols. When compared with the E isomer (identical predicted density of 0.845 ± 0.06 g/cm³ indicating similar bulk properties), the pKa value becomes a key differentiator for selective deprotonation and subsequent derivatization. In processes such as Sharpless asymmetric epoxidation, where 2-methyl-2-penten-1-ol serves as substrate for chiral epoxy alcohol synthesis [1], subtle differences in hydroxyl acidity between stereoisomers can influence reaction rates and enantioselectivity outcomes.

Reactivity Derivatization Esterification

Chemoselective Hydrogenation Selectivity: 2-Methyl-2-penten-1-ol as a Target Product from 2-Methyl-2-pentenal

In continuous-flow hydrogenation of 2-methyl-2-pentenal (MPEA) over CuZnAl hydrotalcite-derived catalysts, the selectivity toward 2-methyl-2-penten-1-ol (MPEO, the allylic alcohol) vs. 2-methylpentanal (MPAA, the saturated aldehyde) is condition-dependent. At lower temperatures (≤338 K), all tested catalysts were 100% selective to 2-methylpentanal with low conversion [1]. However, at elevated temperature (378 K) and pressure (6 × 10⁶ Pa), the selectivity toward 2-methyl-2-penten-1-ol reached 54% at 60% substrate conversion for the catalyst with the highest Cu loading [1]. This represents a 54-percentage-point swing from the fully saturated to the allylic alcohol product under optimized conditions.

Catalytic hydrogenation Chemoselectivity Fragrance intermediate

Stereochemical Integrity in β-Santalol Synthesis: The (Z)-Allylic Alcohol as a Gatekeeper Intermediate

(Z)-2-Methyl-2-penten-1-ol serves as a key structural motif in β-santalol, the principal odorant of sandalwood oil. The (Z)-configured 2-methyl-2-penten-1-ol substructure is embedded within the sesquiterpene framework of both α- and β-santalol [1]. Synthesis of (-)-β-santalol proceeds via (Z)-trisubstituted allylic alcohols prepared by ruthenium-catalyzed 1,4-hydrogenation of dienol acetates, where the Z geometry of the allylic alcohol intermediate must be established early and preserved throughout the synthetic sequence . Using the E isomer as a surrogate at this stage would invert the olefin geometry and produce the undesired diastereomeric series, fundamentally compromising the olfactory profile and biological activity of the final product.

Sandalwood fragrance Sesquiterpene synthesis Stereoselective synthesis

Vapor Pressure and Volatility for Headspace and Formulation Performance

The vapor pressure of 2-methyl-2-penten-1-ol has been estimated at 59.5 Pa (0.446 mm Hg) for the liquid/subcooled state [1]. This places it in a moderate volatility range suitable for fragrance top-note applications where controlled evaporation is desired. When compared to the structurally related saturated analog 2-methylpentan-1-ol (vapor pressure ~1.5 mm Hg at 20 °C ), the unsaturated allylic alcohol exhibits approximately 3.4-fold lower vapor pressure, translating to extended substantivity on a perfumery blotter or formulated product matrix.

Flavor and fragrance Volatility Formulation science

Validated Application Scenarios for (Z)-2-Methyl-2-penten-1-ol (CAS 16958-20-6) Based on Comparative Evidence


Stereospecific Synthesis of (-)-β-Santalol for High-Value Sandalwood Fragrance Reconstitution

The (Z)-configured allylic alcohol substructure is integral to the β-santalol framework. Researchers engaged in total synthesis of sandalwood sesquiterpenes must procure (Z)-2-methyl-2-penten-1-ol rather than the E isomer to ensure retention of the correct olefin geometry through multistep sequences involving ruthenium-catalyzed 1,4-hydrogenation . Batch failure resulting from isomeric mis-specification is a known risk in santalol process chemistry.

Catalytic Hydrogenation Process Development Targeting Selective Allylic Alcohol Production

The chemoselective hydrogenation of 2-methyl-2-pentenal to 2-methyl-2-penten-1-ol over CuZnAl catalysts requires precise control of temperature (≥378 K) and pressure (6 × 10⁶ Pa) to achieve up to 54% selectivity at 60% conversion . Process chemists developing continuous-flow manufacturing routes for this fragrance intermediate can use these quantitative benchmarks to design catalyst screening protocols and optimize reactor parameters.

Chiral Epoxy Alcohol Synthesis via Sharpless Asymmetric Epoxidation

2-Methyl-2-penten-1-ol (stereochemistry unspecified in the reference; however, the documented synthetic utility of the allylic alcohol scaffold applies) serves as a substrate for Sharpless asymmetric epoxidation, yielding chiral epoxy alcohols that are further derivatized to benzoyl ester intermediates . The availability of predicted pKa data (14.86) for the Z isomer enables computational pre-screening of reaction conditions, reducing the experimental burden during method development.

Fragrance Formulation Design Leveraging Differential Volatility

With an estimated vapor pressure of 0.446 mm Hg, 2-methyl-2-penten-1-ol offers approximately 3.4-fold lower volatility than the saturated analog 2-methylpentan-1-ol . Perfumers and formulation scientists developing fragrances with controlled top-note evaporation profiles can use this quantitative difference to select the allylic alcohol for extended substantivity on skin or fabric substrates.

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